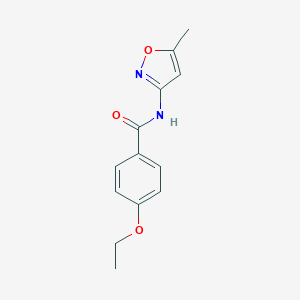

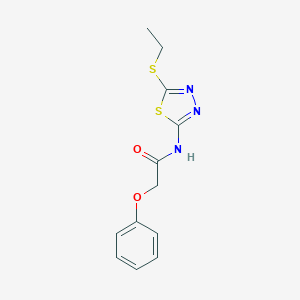

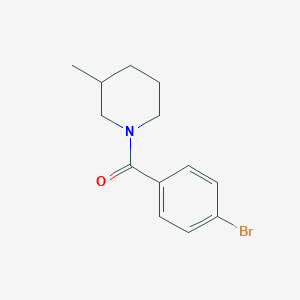

![molecular formula C16H17NO3S2 B438467 Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329923-64-0](/img/structure/B438467.png)

Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as thiophene carboxamides . These are compounds containing a thiophene ring which bears a carboxamide .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve cyclization of S-containing alkyne substrates . Many of these cyclization reactions leading to thiophenes have been performed under mild conditions (even at room temperature, in particular with iodocyclizations) in classical organic solvents .Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on related compounds of Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals insights into their crystal structure and molecular interactions. For instance, the study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated that the compound is characterized by a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, emphasizing the importance of these interactions in the compound's stability and potential molecular binding properties (Vasu et al., 2004).

Antibacterial and Antifungal Activities

Further research into thiophene derivatives showcases their potential in medical applications, particularly due to their antibacterial and antifungal activities. Two biologically active thiophene-3-carboxamide derivatives were studied, highlighting their significant antibacterial and antifungal properties. The studies reveal how the m-toluidine and p-toluidine rings in these compounds are oriented in relation to their thiophene rings, which could be critical for their biological activity. The compounds' structures are locked by an intramolecular N-H.N hydrogen bond, reducing conformational flexibility and potentially enhancing their biological efficacy (Vasu et al., 2005).

Synthesis and Characterization

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from related precursors using Et3SiH/I2 as a reducing agent showcases the chemical versatility and synthetic accessibility of these compounds. This process, characterized by various spectroscopic methods, lays the groundwork for further functionalization and exploration of their potential applications in various fields, including materials science and pharmacology (S. Jayaraman et al., 2010).

properties

IUPAC Name |

methyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-9-5-6-10-12(8-9)22-15(13(10)16(19)20-2)17-14(18)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDILSNVRGSVYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

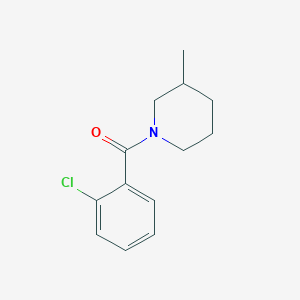

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)

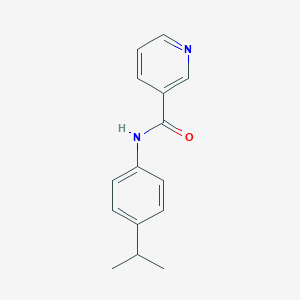

![6-Methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438393.png)

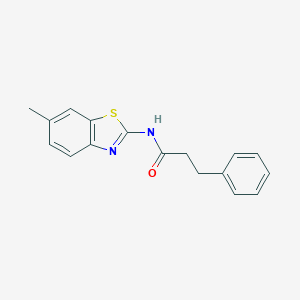

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)

![N-[3-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B438536.png)